molecular formula C18H18ClNO2 B11088524 2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

Cat. No.: B11088524
M. Wt: 315.8 g/mol
InChI Key: YTGVYIMPJLBUEH-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a synthetic organic compound that features a complex structure combining a chlorinated phenoxy group, a methyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Etherification: The chlorinated phenol is then reacted with an appropriate alkylating agent, such as 1-bromo-2-propanone, under basic conditions to form the phenoxy intermediate.

    Indole Introduction: The final step involves the reaction of the phenoxy intermediate with 2,3-dihydro-1H-indole in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its indole moiety is particularly interesting due to its presence in many biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The combination of the phenoxy and indole groups suggests it may interact with various biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one: Lacks the methyl group, which may affect its biological activity.

    2-(4-chloro-3-methylphenoxy)-1-(1H-indol-1-yl)propan-1-one: Lacks the dihydro component, potentially altering its chemical reactivity.

    2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone: Has a shorter carbon chain, which may influence its physical properties.

Uniqueness

The unique combination of the chlorinated phenoxy group, methyl group, and indole moiety in 2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one

InChI

InChI=1S/C18H18ClNO2/c1-12-11-15(7-8-16(12)19)22-13(2)18(21)20-10-9-14-5-3-4-6-17(14)20/h3-8,11,13H,9-10H2,1-2H3

InChI Key

YTGVYIMPJLBUEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N2CCC3=CC=CC=C32)Cl

Origin of Product

United States

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